Piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Mol wt 184.13. Minute crystals. Very slightly sol in water. pH of saturated aq soln 6.5 /Phosphate/

Freely soluble in glycerol, glycols; one gram dissolves in 2 ml of 95% alcohol. Insoluble in ether.

Very soluble in chloroform.

Readily soluble in methanol, but only slightly soluble in benzene and heptane.

Freely soluble in water.

3.71e+02 g/L

Solubility in water, g/100ml at 20 °C: 15

Soluble in water

Soluble (in ethanol)

Synonyms

Canonical SMILES

Drug Discovery and Development

Piperazine serves as a valuable scaffold in designing and developing new drugs. Its chemical versatility allows for the attachment of various functional groups, leading to a diverse range of potential therapeutic agents []. Researchers have explored piperazine derivatives for their potential activity against various diseases, including:

- Cancer []: Certain piperazine derivatives exhibit promising anticancer properties.

- Central nervous system disorders []: Some piperazine derivatives show potential as anticonvulsants, antidepressants, and antipsychotics.

- Infectious diseases []: Piperazine derivatives have been explored for their antibacterial, antifungal, and antiviral properties.

- HIV/AIDS []: Some piperazine derivatives have been investigated for their potential to inhibit HIV-1.

Material Science Applications

Beyond medicinal chemistry, piperazine finds uses in material science research. For instance, piperazine derivatives are being explored for their potential applications in:

- Ionophores []: These molecules can transport ions across membranes, making them valuable tools in various scientific studies.

- Polymers []: When incorporated into polymers, piperazine can impart specific properties, such as improved thermal stability or conductivity.

Agricultural Research

In the field of agriculture, some piperazine derivatives are used as:

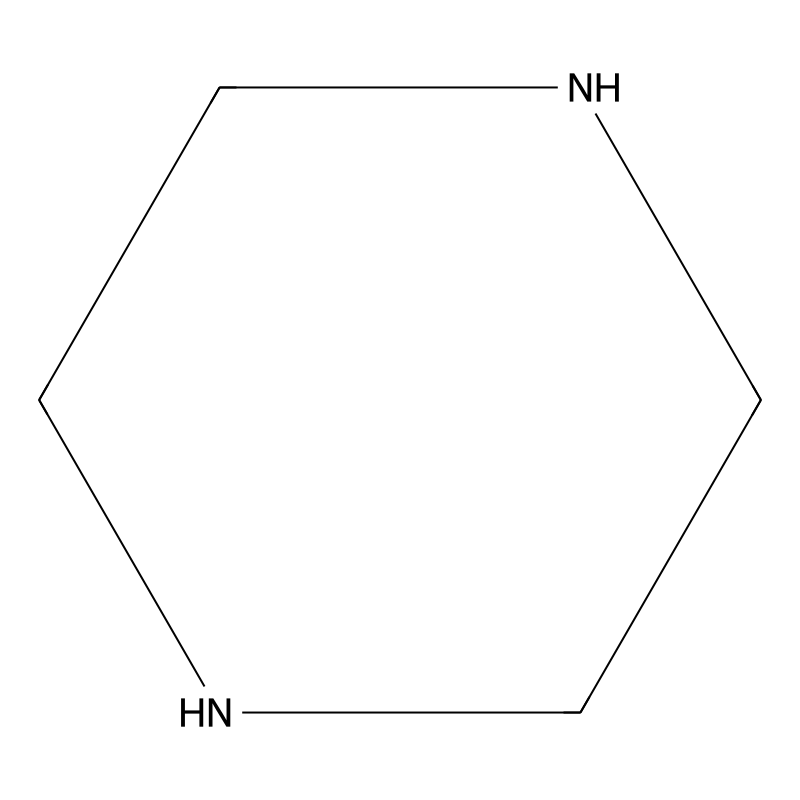

Piperazine is a cyclic organic compound with the molecular formula . It consists of a six-membered ring containing two nitrogen atoms at opposite positions, making it a member of the class of compounds known as piperazines. This compound is a colorless, hygroscopic solid that is soluble in water and has a characteristic amine-like odor. Piperazine serves as a weak base, with two pK_b values of 5.35 and 9.73 at 25 °C, resulting in a pH range of 10.8 to 11.8 for a 10% aqueous solution .

Piperazine is generally considered to have low to moderate toxicity []. However, it can cause adverse effects like nausea, vomiting, and abdominal pain at high doses []. It is also corrosive and can irritate the skin, eyes, and respiratory system upon contact [].

Please Note:

- This analysis focuses on the scientific research aspects of piperazine.

- Information regarding safety and hazards is for informational purposes only and should not be interpreted as medical advice.

Piperazine exhibits significant biological activity, particularly in pharmacology. It is recognized for its anthelmintic properties, making it effective against parasitic infections such as those caused by roundworms. Piperazine derivatives also display psychoactive effects, influencing neurotransmitter systems and showing potential in treating anxiety and depression . The compound's activity is largely attributed to the unique positioning of its nitrogen atoms, which allows for interactions with various biological targets.

Piperazine can be synthesized through several methods:

- Reaction with Alcoholic Ammonia: Piperazine is produced by reacting alcoholic ammonia with 1,2-dichloroethane.

- Sodium Reduction: Ethylene diamine hydrochloride can be treated with sodium and ethylene glycol to yield piperazine.

- Reduction of Pyrazine: Pyrazine can be reduced using sodium in ethanol to synthesize piperazine .

Recent advancements have introduced more efficient synthetic routes, including palladium-catalyzed methods that allow for the creation of biologically relevant arylpiperazines under mild conditions .

Piperazine has diverse applications across various fields:

- Pharmaceuticals: It is used in the formulation of medications for treating parasitic infections and psychiatric disorders.

- Industrial Chemistry: Piperazine serves as an intermediate in the synthesis of other chemicals and is utilized in gas treatment processes for carbon dioxide absorption .

- Research: Its derivatives are often employed in medicinal chemistry for developing new therapeutic agents due to their biological activity.

Studies have shown that piperazine enhances the absorption of carbon dioxide when added to aqueous solutions containing methyldiethanolamine. This property makes it valuable in carbon capture technologies, where it acts as an activator, improving the efficiency of CO2 absorption processes . The interactions between piperazine and CO2 involve complex reaction pathways that are reversible and parallel, highlighting its potential in environmental applications.

Piperazine shares structural similarities with several other compounds, including:

- Morpholine: A six-membered ring containing one nitrogen atom and one oxygen atom; morpholine is less basic than piperazine.

- Pyrrolidine: A five-membered saturated ring containing one nitrogen atom; pyrrolidine lacks the dual nitrogen atoms that characterize piperazine.

- Diazepam: A benzodiazepine derivative that exhibits anxiolytic properties; while structurally different, it shares some pharmacological effects with certain piperazine derivatives.

| Compound | Structure Type | Nitrogen Atoms | Key Properties |

|---|---|---|---|

| Piperazine | Six-membered ring | Two | Weak base; anthelmintic activity |

| Morpholine | Six-membered ring | One | Soluble; used in solvents |

| Pyrrolidine | Five-membered ring | One | Basic; used in organic synthesis |

| Diazepam | Benzodiazepine | One (in ring) | Anxiolytic; affects GABA receptors |

Piperazine's unique structure featuring two nitrogen atoms positioned symmetrically within a saturated ring distinguishes it from these similar compounds, contributing to its specific reactivity and biological activity.

The piperazine ring exhibits dynamic behavior due to:

- Ring inversion: The energy barrier for interconversion between chair conformers ranges from 56–80 kJ/mol, influenced by substituents and solvent effects.

- Amide bond rotation: In N-acylated derivatives, restricted rotation around the partial double bond of the amide moiety creates distinct rotamers. Activation energies for this rotation range from 57–73 kJ/mol, higher than ring inversion barriers in most cases.

Structural Parameters

Key bond lengths and angles derived from crystallographic studies:

Hydrogen bonding significantly impacts piperazine's supramolecular assembly. In piperazine hexahydrate, water molecules form pentagonal layers stabilized by O–H⋯O and N–H⋯O interactions. Halogen bonding (e.g., I⋯N) further stabilizes crystal packing in iodinated derivatives.

Historical Synthesis and Early Applications

Synthesis Evolution

Piperazine was first synthesized in 1889 via:

Ammonolysis of 1,2-dichloroethane:

$$ \text{C}2\text{H}4\text{Cl}2 + 2\text{NH}3 \rightarrow \text{C}4\text{H}{10}\text{N}_2 + 2\text{HCl} $$

This method, yielding piperazine as a byproduct of ethylenediamine production, dominated early industrial processes.Pyrazine reduction:

$$ \text{C}4\text{H}4\text{N}2 + 4\text{H}2 \rightarrow \text{C}4\text{H}{10}\text{N}_2 $$

Employing sodium in ethanol, this route provided laboratory-scale access.Modern catalytic methods:

The BASF process (2013 patent) uses diethanolamine, ammonia, and hydrogen over ZrO₂/CuO/NiO catalysts at 180–220°C and 160–220 bar, achieving >90% yield.

Early Applications

- Uric acid solvent: Pre-1950s, piperazine dissolved uric acid crystals, though clinical efficacy was limited.

- Anthelmintic agent: Introduced in 1953, piperazine citrate paralyzed Ascaris and Enterobius via GABA receptor agonism, facilitating worm expulsion.

- Pharmaceutical salt former: Piperazine adipate and citrate improved drug solubility, exemplified by early antihistamines.

Historical Synthesis Timeline

| Year | Method | Yield (%) | Significance |

|---|---|---|---|

| 1889 | 1,2-Dichloroethane ammonolysis | 12 | First synthetic route |

| 1924 | Pyrazine reduction | 45 | Lab-scale purification enabled |

| 1955 | Ethanolamine cyclization | 68 | Industrial scale-up |

| 2013 | Catalytic hydrogenation | 92 | High-purity pharmaceutical-grade production |

Traditional Synthetic Routes: Ammoniation and Reduction

Traditional piperazine synthesis has relied primarily on ammoniation processes and reductive methodologies that remain the backbone of industrial production. These established routes provide reliable, scalable approaches for commercial piperazine manufacturing.

Ammoniation of 1,2-Dichloroethane

The most widely employed industrial route involves the ammoniation of 1,2-dichloroethane, which produces piperazine as a coproduct in the synthesis of ethylene amines [1]. This process operates under high-temperature conditions ranging from 250-300°C with the presence of basic catalysts. The reaction mechanism proceeds through nucleophilic substitution followed by intramolecular cyclization, yielding piperazine alongside ethylenediamine and higher polyamines [1] [2].

The process typically achieves yields of 60-80% and represents a major commercial route due to its integration with ethylene amine production facilities [1]. The reaction produces a complex mixture requiring sophisticated separation techniques, with piperazine isolated through fractional distillation and crystallization methods [1].

Ammoniation of Ethanolamine

Ethanolamine ammoniation represents the primary industrial method for dedicated piperazine production [1] [3]. This process involves the reaction of ethanolamine with ammonia under hydrogen atmosphere using hydrogenation catalysts at temperatures of 150-250°C and pressures of 70-346 bar [1] [4].

The reaction mechanism proceeds through reductive amination conditions where ethanolamine undergoes dehydration and cyclization in the presence of ammonia and hydrogen [5]. Modern industrial implementations utilize Raney nickel or Raney cobalt catalysts supported on non-acidic carriers, achieving yields of 70-85% [6]. The process operates continuously with space velocities of 1-3 reciprocal hours and produces approximately 100-238 pounds of piperazine per pound of catalyst before regeneration is required [6].

Reductive Amination of Ethylene Polyamines

Industrial processes frequently employ reductive amination of ethylene polyamines, particularly diethylenetriamine, as starting materials [4] [5]. This approach utilizes hydrogenation catalysts at temperatures of 200-300°C under pressures of 65-225 atmospheres. The process achieves yields of 75-90% and offers the advantage of utilizing readily available ethylene polyamine feedstocks [5].

The methodology involves hydrogen-mediated cyclization of linear polyamines with concurrent deamination reactions [4]. Piperazine diacetate formation has been identified as an effective purification strategy, where crude piperazine dissolved in acetone reacts with glacial acetic acid to precipitate the highly pure diacetate salt at temperatures of 10-30°C [7] [8].

Modern Approaches: Photoredox Catalysis and Carbon-Hydrogen Functionalization

Contemporary synthetic methodologies have introduced photoredox catalysis and direct carbon-hydrogen functionalization as powerful tools for piperazine synthesis and derivatization. These approaches offer enhanced selectivity and operational simplicity compared to traditional methods.

Photoredox Catalysis for Piperazine Synthesis

Recent advances in organic photoredox catalysis have enabled programmable approaches to highly diversifiable piperazine cores [9] [10]. The methodology circumvents the typical need for radical precursors through direct substrate oxidation followed by 6-endo-trig radical cyclization with in situ generated imines [9] [10].

The process utilizes organic photoredox catalysts under blue light-emitting diode irradiation at room temperature in acetonitrile solvent [10]. This approach renders the method operationally simple and provides access to complex piperazine architectures through anti-Markovnikov hydroamination of readily accessible ene-carbamates [9] [10].

Visible-light photoredox catalysis has demonstrated particular effectiveness for carbon-hydrogen functionalization of existing piperazine substrates [11] [12]. MacMillan and coworkers reported photoredox-catalyzed carbon-hydrogen arylation using Ir(ppy)₃ as catalyst, achieving 95% yield in coupling piperazine with 1,4-dicyanobenzene [11] [12]. Additional applications include α-vinylation with vinyl sulfones (74% yield) and coupling with heteroaryl chlorides [11] [12].

Carbon-Hydrogen Functionalization Methodologies

Direct carbon-hydrogen functionalization of piperazines represents a significant advancement for introducing structural diversity at carbon positions [11] [12]. Multiple approaches have been developed including α-lithiation trapping, transition-metal-catalyzed processes, and photoredox strategies [11] [12].

Asymmetric lithiation trapping employs sec-butyllithium with chiral diamines such as (-)-sparteine or sparteine surrogates at temperatures ranging from -78°C to -30°C [11] [12]. The methodology allows installation of various functional groups including trimethylsilyl, tributyltin, methyl, formyl, and carboxylate substituents with enantioselectivities up to 95:5 [11] [12].

Transition-metal-catalyzed approaches include rhodium-catalyzed dehydrogenative carbonylation and tantalum-catalyzed hydroaminoalkylation [11] [12]. The rhodium system operates at 160°C under carbon monoxide atmosphere using 2-pyridinyl directing groups, though it produces dehydrogenated products rather than fully saturated piperazines [11] [12]. Tantalum catalysis provides atom-economic alkylation at 165°C with excellent regio- and stereoselectivity [11] [12].

Industrial-Scale Production and Purification Techniques

Industrial piperazine production requires sophisticated separation and purification methodologies to achieve the high purity standards demanded for pharmaceutical and specialty chemical applications.

Fractional Distillation and Crystallization

Fractional distillation serves as the primary separation technique for crude piperazine mixtures [7] [13]. The process operates under vacuum conditions due to piperazine's boiling point of 146°C and the close boiling points of related impurities [1]. Industrial distillation systems achieve purities of 95-98% through careful control of reflux ratios and column efficiency [14].

Crystallization techniques provide superior purification for pharmaceutical-grade piperazine [7] [8]. The formation of piperazine diacetate in acetone solution represents a highly selective purification method achieving >99% purity [7] [8]. The process involves dissolving crude piperazine in 5-100 volumes of acetone per volume of piperazine, followed by addition of 1-5 times the stoichiometric amount of glacial acetic acid at 10-30°C [7] [8].

The diacetate precipitation is highly selective, effectively separating piperazine from related compounds including ethylene polyamines, pyrazines, diazabicyclooctane, and N-alkyl derivatives [7] [8]. The crystalline product sublimes above 90°C and melts at approximately 200°C, confirming its high purity [7] [8].

Advanced Purification Technologies

Ion exchange purification has emerged as an effective continuous purification technology for both fresh and degraded piperazine streams [15] [16]. Anionic exchange resins demonstrate superior performance for removing catalytic metal ions, particularly iron complexes, achieving 95-99% amine recovery [15] [16].

Studies comparing AmberLite IRN78, AmberLite IRA410, and DIAION CRB05 resins revealed that anionic exchangers effectively remove both cationic and anionic degradation products [15] [16]. The IRN78 resin removed 51% of iron and 51% of ultraviolet-active species at mass ratios of 0.15 g adsorbent per g solution [15] [16].

Activated carbon treatment provides complementary purification capabilities, particularly for removing ultraviolet-active species and high molecular weight organic impurities [15] [16]. Carbon treatment achieves 90% removal of ultraviolet-absorbing compounds at mass ratios of 0.024 g carbon per g solution, significantly outperforming ion exchange resins for this application [15] [16].

The carbon treatment process operates through physical adsorption via van der Waals forces and is particularly effective for removing metal complexes and unknown degradation species [15] [16]. However, activated carbon shows limited capacity for regeneration compared to ion exchange systems [15] [16].

Continuous Manufacturing Processes

Modern industrial facilities employ continuous manufacturing processes that integrate synthesis and purification operations [6]. These systems utilize fixed-bed catalytic reactors with Raney nickel or Raney cobalt catalysts operating at temperatures of 150-250°C under pressures of 300-1000 pounds per square inch [6].

Continuous processes achieve space velocities of 1.5-2 reciprocal hours with catalyst particles sized 1/4 to 1/2 inch on non-acidic carriers [6]. The catalyst systems demonstrate exceptional longevity, producing 100-238 pounds of piperazine per pound of catalyst before requiring regeneration or replacement [6].

Distillation systems for continuous purification typically employ multiple columns to achieve the required separation efficiency. Modern installations utilize packed columns with controlled reflux ratios to optimize separation of piperazine from unreacted starting materials and byproducts [6].

Purity

Physical Description

Pellets or Large Crystals; Water or Solvent Wet Solid; Liquid

Colorless solid, hygroscopic, with a pungent odor; [ICSC]

Solid

HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE FLAKES WITH PUNGENT ODOUR.

Colourless to yellow solid; Salty taste

Color/Form

WHITE TO SLIGHTLY OFF-WHITE LUMPS OR FLAKES

Colorless, transparent, needle-like crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

146 °C

Flash Point

81 °C

107 °C (Cleveland Open Cup)

65 °C

Heavy Atom Count

Taste

Vapor Density

3.0 (air = 1)

Relative vapor density (air = 1): 3

Density

1.1 g/cu cm

1.1 g/cm³

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1

LogP

-1.5 (LogP)

log Kow = -1.50

-0.8

-1.17

Odor

AMMONIACAL ODOR

Decomposition

Appearance

Melting Point

106 °C

MP: 82-83 °C /Piperazine hydrochloride monohydrate/

Storage

UNII

Related CAS

14007-05-7 (unspecified hydrobromide)

142-63-2 (hexahydrate)

142-64-3 (di-hydrochloride)

14538-56-8 (phosphate[1:1])

16832-43-2 (unspecified hydrate)

1951-97-9 (unspecified phosphate)

3597-26-0 (unspecified sulfate)

6094-40-2 (unspecified hydrochloride)

7542-23-6 (mono-hydrochloride)

8057-14-5 (unspecified salt)

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H361fd: Suspected of damaging fertility;

Suspected of damaging the unborn child [Warning Reproductive toxicity]

Drug Indication

Therapeutic Uses

Anthelmintic (Nematodes)

Piperazine is indicated as alternative treatment for ascariasis caused by Ascaris lumbricoides (roundworm) and enterobiasis (oxyuriasis) caused by Enterobius vermicularis (pinworm). Piperazine is especially useful in the treatment of partial intestinal obstruction caused by Ascaris worms, which is a condition primarily seen in children. The use of albendazole, flubendazole, mebendazole, or pyrantel pamoate is generally preferred in the treatment of ascariasis and enterobiasis because they are effective in single doses. /Included in US product label/

Piperazine (diethylenediamine), as its dihydrochloride and citrate salts, is used in veterinary medicine as an anthelmintic in pigs and poultry including laying hens because of its activity against nematodes especially Ascaris species. /Piperazine dihydrochloride and citrate/

For more Therapeutic Uses (Complete) data for PIPERAZINE (6 total), please visit the HSDB record page.

Pharmacology

Piperazine is a cyclic organic compound possessing two nitrogen atoms in opposite positions within a 6-member heterocyclic ring that serves as a backbone for piperazine derivatives and acts as a gamma-amino-butyric acid (GABA) receptor agonist in nematodes, with potential anti-helminthic activity. Upon administration, piperazine binds to the GABA inhibitory receptors in susceptible nematodes, thereby inducing chloride channel opening and hyperpolarization. This results in paralysis of the worm musculature and allows normal peristalsis to dislodge the worm from the intestinal lumen, which causes the worm to be expelled from the body. Unlike vertebrates where GABA is restricted to the central nervous system (CNS), the GABA receptors in helminths are also expressed in the peripheral nervous system.

MeSH Pharmacological Classification

ATC Code

P02 - Anthelmintics

P02C - Antinematodal agents

P02CB - Piperazine and derivatives

P02CB01 - Piperazine

Mechanism of Action

Piperazine blocks the response of the /target species/ worm muscle (best studied in Ascaris), causing flaccid paralysis of the worm. While the worm is paralyzed, it is dislodged from the intestinal lumen and expelled live from the body by normal intestinal peristalsis.

The predominant effect of piperazine on /the target species/ Ascaris is to cause a flaccid paralysis that results in expulsion of the worm by peristalsis. ... Piperazine blocks the response of Ascaris muscle to acetylcholine, apparently by altering the permeability of the cell membrane to ions that are responsible for the maintenance of the resting potential. The drug causes hyperpolarization and suppression of spontaneous spike potentials with accompanying paralysis.

Piperazine citrate causes reversible muscle paralysis in intestinal nematodes, presumably by causing hyperpolarization of nerve endings /in this target species/. /Piperazine citrate/

Piperazine and its salts, as a gamma-aminobutyric acid (GABA)-like substance, induce a reversible flaccid paralysis in the /target/ nematode parasites. This is provoked by a hyperpolarization of the cell membrane followed by suppression of spontaneous spike potentials. THe paralyzed nematodes are expelled from the gut lumen by normal peristaltic actions.

In mammals, motorcortical GABAa inhibition is important for initiation of smooth flexion and/or extension movements of the extremities affecting motor and postural control. When injected into the hand motor cortical area of three infant macaque monkeys, the GABA agonist muscimol disrupted forelimb movement showing a posture of dropped wrist and fingers as if the radial nerve were paralysed. Interestingly, the three investigated animals exhibited large inter-individual differences in sensitivity to the action of the same dose of muscimol, being low in one, moderate in the second and substantial in the third. Injection into the medial segment of globus pallidus elicited choreiform movements and injections into substantia nigra pars reticulata provoked severe axial posture anomalies with rotational behaviour as well as contralateral hypotonia. Although the symptoms induced by piperazine in sensitive species exhibits some of these features, it is possible that its effects in mammals also involve other modes of action as well, in as much as a nicotinic action on rat sympathetic ganglia in vitro was reported in one series of experiments.

Vapor Pressure

Vapor pressure = 2.6372X10+4 Pa @ 379.15 deg K

0.16 mm Hg at 20 °C

Vapor pressure, Pa at 20 °C: 21

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

8057-14-5

Absorption Distribution and Excretion

Following oral administration in humans, piperazine has shown to be absorbed rapidly and to be excreted predominantly and quickly in the urine. During the first 24 hours after administration nearly 40% of the dose was excreted.

Rapidly absorbed from the gastrointestinal tract.

Not absorbed through skin in acute toxic amount. /Piperazine hydrochloride/

Time to peak concentration /is reported as/ 2 to 4 hours.

For more Absorption, Distribution and Excretion (Complete) data for PIPERAZINE (13 total), please visit the HSDB record page.

Metabolism Metabolites

In three studies, orally administered piperazine to humans was nitrosated to N-mononitrosopiperazine to an extent of respectively 0.1, 1 and 5%. ... It seems probable that 1,4-dinitrosopiperazine, not N-mononitrosopiperazine, is the carcinogenic nitrosamine of piperazine. 1,4-Dinitrosopiperazine could not be detected in the analysis of human gastric juice, blood or urine after ingestion of piperazine.

/In 4 hens/ the major component in excreta was unchanged piperazine (approximately 60% at 24 hours and approximately 50% at 7 days after administration. /In 2 pigs/ the major component in both urine and feces was unchanged piperazine (in urine respectively 82% and 61% at 24 hours and 168 hours after administration), although some unidentified metabolites were present in both excreta. /Piperazine dihydrochloride/

Approximately 25% is metabolized in the liver. Piperazine is nitrosated to from N-mononitrosopiperazine (MNPz) in gastric juice and further metabolized to N-nitroso-3-hydroxypyrrolidine (NHPYR).

Piperazine is partly metabolized in an unknown manner in man, since only 15% of 2 g doses are excreted unchanged.

Associated Chemicals

Piperazine citrate hydrate;41372-10-5

Piperazine tartrate;133-36-8

Piperazine phosphate;1951-97-9

For more Associated Chemicals (Complete) data for PIPERAZINE (7 total), please visit the HSDB record page.

Wikipedia

Cycloheximide

Drug Warnings

Because piperazine is partially metabolized in the liver, accumulation of piperazine may occur in patients with hepatic function impairment, with an increased incidence of side effects

Urinary excretion is the primary route of elimination of piperazine; therefore, high concentrations of piperazine may accumulate in patients with renal dysfunction, resulting in neurotoxicity.

There has been a report of cross-reactivity between piperazine and ethylenediamine, a substance used as a stabilizer in topical creams. Piperazine can cause a contact allergy that could be life-threatening in a person who has been sensitized to ethylenediamine either by topical application or by occupational exposure. Although rare, adverse dermatologic problems also may occur due to the cross-sensitivity of these two medications.

For more Drug Warnings (Complete) data for PIPERAZINE (9 total), please visit the HSDB record page.

Biological Half Life

Plasma half-life is highly variable.

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Hazard Classes and Categories -> Corrosives, Flammable - 2nd degree

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

The ethanol amine based process: Piperazine is synthesized by reaction of ethanolamine with ammonia under high pressure over a catalyst in the presence of hydrogen to produce a mixture of ethylene amines, e.g. piperazine, as well as water as by-product. The ethyleneamines are separated via distillation. Sometimes this process is integrated with the ethanolamine process. The ethanol amine is synthesized by reaction of ethylene oxide with a large excess of ammonia in a liquid phase to produce a mixture of mono-, di-, and triethanolamines. This reaction takes place in a high pressure reactor over an ion exchange catalyst. The excess of ammonia is recovered by distillation and recycled to the reactor.

The ethylene dichloride based process. Ethylene dichloride is reacted with an excess of ammonia under high pressure and moderate temperature. The resultant ethylene amine hydrochloride solution is neutralized with caustic soda to form piperazine and other ethylene amines, which are subsequently isolated by distillation. Sodium chloride is formed as a by-product.

/It is/ prepared by action of alcoholic ammonia on ethylene chloride. By reduction of pyrazine with sodium in alcohol.

For more Methods of Manufacturing (Complete) data for PIPERAZINE (7 total), please visit the HSDB record page.

General Manufacturing Information

Plastics Material and Resin Manufacturing

All Other Chemical Product and Preparation Manufacturing

Pharmaceutical and Medicine Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Adhesive Manufacturing

Fabricated Metal Product Manufacturing

All Other Basic Organic Chemical Manufacturing

Plastics Product Manufacturing

Piperazine: ACTIVE

Incompatibilities: with salts of heavy metals, alkaloidal salts, and with acetanilid, phenacetin, and nitrites.

Introduced in 1956 by the Dow Chemical Company as a livestock and poultry anthelmintic. /Piperazine hydrochloride/

Anthelmintics represent the main commercial use of piperazine

Analytic Laboratory Methods

A colorimetric assay measures piperazine complex spectrophotometrically. Method is accurate & requires only 15 min for anal, compared to 4-5 hr by USP method.

Results of proposed method agree with those of official methods within 1.0% for piperazine & its salts & 2.0% for formulations. Spectrophotometric method is rapid, precise & reproducible.

Procedures for detection of piperazine in ascaris lumbricoides are described.

For more Analytic Laboratory Methods (Complete) data for PIPERAZINE (18 total), please visit the HSDB record page.

Clinical Laboratory Methods

Procedures for detection of piperazine in serum, urine, liver & ascaris lumbricoides are described.

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), in a well-closed container, unless otherwise specified by manufacturer. /Piperazine adipate granules for oral solution/

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), in a well-closed container, unless otherwise specified by manufacturer. Protect from freezing. /Piperazine adipate oral suspension/

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F). Store in a tight container.

For more Storage Conditions (Complete) data for PIPERAZINE (6 total), please visit the HSDB record page.

Interactions

In a different study an increased frequency of lung adenomas in mice was seen when oral doses corresponding to 1,250 mg piperazine/kg bw/day plus 5 mg sodium nitrite/kg bw/day or 138 mg piperazine/kg bw/day plus 200 mg sodium nitrite/kg bw/day were given. Doses of 1,250 mg piperazine.kg bw.day plus 1 mg sodium nitrite/kg bw/day did not result in any increased tumor frequency. In rats receiving 30 mg piperazing/kg bw/day plus 70 mg (0.05%) nitrite daily for 75 weeks there was no increase in tumor incidence.

High doses of piperazine may enhance the effects of chlorpromazine and increase the risk of seizures; concurrent use is not recommended.

Pyrantel may antagonize the anthelmintic effect of piperazine; concurrent use is not recommended.

Stability Shelf Life

Stability of piperazine can be accomplished by use of its simple salts, /including hydrochloride/, which are more stable than the piperazine base. /Piperazine hydrochloride/

Dates

2: Bohnert JA, Schuster S, Kern WV, Karcz T, Olejarz A, Kaczor A, Handzlik J,

3: Sawamura S, Hatano M, Takada Y, Hino K, Kawamura T, Tanikawa J, Nakagawa H,

4: Walsh SP, Shahripour A, Tang H, de Jesus RK, Teumelsan N, Zhu Y, Frie J,

5: Al-Ghorbani M, Pavankumar GS, Naveen P, Thirusangu P, Prabhakar BT, Khanum SA.

6: Park JA, Zhang D, Kim DS, Kim SK, Cho SH, Jeong D, Kim JS, Shim JH, Abd El-Aty

7: Safbri SA, Halim SN, Jotani MM, Tiekink ER.

8: Hong MN, Nam KY, Kim KK, Kim SY, Kim I. The small molecule

9: Shimoda Y, Fujinaga M, Hatori A, Yui J, Zhang Y, Nengaki N, Kurihara Y,

10: Patel RV, Syed R, Rathi AK, Lee YJ, Sung JS, Keum YS. Chrysin-piperazine

11: Huang P, Xu J, Qi G, Deng F, Xu R, Yan W. Temperature-dependence of the

12: Arbo MD, Melega S, Stöber R, Schug M, Rempel E, Rahnenführer J, Godoy P, Reif

13: Lee MH. Bis(Naphthalimide-Piperazine)-Based Off-On Fluorescent Probe for

14: Lamson NG, Cusimano G, Suri K, Zhang A, Whitehead KA. The pH of Piperazine

15: Bobesh KA, Renuka J, Srilakshmi RR, Yellanki S, Kulkarni P, Yogeeswari P,

16: Tekle-Röttering A, Jewell KS, Reisz E, Lutze HV, Ternes TA, Schmidt W,

17: Swidorski JJ, Liu Z, Yin Z, Wang T, Carini DJ, Rahematpura S, Zheng M,

18: Demirbaş Ü, Akyüz D, Mermer A, Akçay HT, Demirbaş N, Koca A, Kantekin H. The

19: Samie N, Muniandy S, Kanthimathi MS, Haerian BS. Mechanism of action of novel

20: Kumar JS, Devi TS, Ramkumaar GR, Bright A. Ab initio and density functional